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Binaphthalene and its derivatives represent a cornerstone in modern chemistry, particularly in
the realms of asymmetric catalysis, materials science, and drug development.[1] Their utility
stems from a unique form of stereoisomerism known as atropisomerism, where hindered
rotation around a single bond—in this case, the C1-C1' bond connecting the two naphthalene
rings—aqives rise to stable, non-superimposable, mirror-image conformations (enantiomers).[2]
Unlike point chirality, which involves a stereogenic center, this axial chirality is a dynamic
phenomenon. The thermodynamic stability of these isomers, quantified by the rotational energy
barrier, dictates whether they are fleeting conformations or isolable, configurationally stable

molecules.

This guide provides a comprehensive exploration of the factors governing the thermodynamic
stability of binaphthalene isomers, the state-of-the-art experimental and computational
methodologies used to quantify this stability, and practical insights for researchers in the field.
Understanding and predicting the rotational barrier is paramount for designing novel chiral
ligands, catalysts, and pharmacologically active agents where a specific, stable three-
dimensional arrangement is crucial for function.[3][4]

Section 1: Foundational Principles of
Thermodynamic Stability

The ability to isolate individual atropisomers depends on the magnitude of the free energy of
activation (AGF) for rotation around the chiral axis. A commonly accepted threshold for
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separability at room temperature is a rotational barrier of approximately 93.5 kJ/mol (22.3
kcal/mol), which corresponds to a half-life of racemization (t1/2) of over 1000 seconds.[5] For
many applications, much higher stability is required. For instance, the renowned ligand 1,1'-bi-
2-naphthol (BINOL) possesses an exceptionally high rotational barrier (~40 kcal/mol), leading
to a racemization half-life estimated at two million years at room temperature, making its
enantiomers exceedingly stable.[3][6][7]

The primary factors influencing this barrier are:

Steric Hindrance: This is the most critical determinant. The steric bulk of substituents at the
ortho positions (2, 2', 8, and 8') of the naphthalene rings physically impedes rotation. Larger
groups create a more congested transition state for rotation, thereby increasing the energy
barrier. The removal of the peripheral aromatic rings, converting a binaphthyl system to a
biphenyl system, drastically reduces steric hindrance and lowers the rotational barrier,
decreasing optical stability.[5][8]

Bridging Elements: The presence of a rigid bridge or tether connecting the two naphthalene
units, such as in the formation of a dithiapine ring, can "lock” the atropisomers and prevent
inversion, further enhancing their stability.[9]

Intramolecular Interactions: Non-covalent interactions, such as hydrogen bonding, can
influence the stability of both the ground state and the transition state. Theoretical studies
have shown that intramolecular hydrogen bonds can, in some biaryl systems, stabilize the
transition state and lower the rotational barrier.[10]

Electronic Effects & Solvation: While secondary to steric effects, the electronic nature of
substituents and the surrounding solvent environment can modulate the rotational barrier.
However, experimental and computational studies on 1,1'-binaphthyl derivatives suggest that
these factors have a relatively minor impact compared to the size of the ortho-substituents.

[€]
Section 2: Methodologies for Determining
Rotational Barriers

A combination of experimental techniques and computational modeling provides a robust
framework for quantifying the thermodynamic stability of binaphthalene atropisomers.
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Experimental Approaches

The core principle of experimental determination is to measure the rate of interconversion
(racemization) between the enantiomers, from which the activation energy can be calculated
using the Eyring equation.

A. Thermal Racemization Kinetics

This classic method involves enriching one enantiomer and monitoring its conversion back to a
racemic mixture over time at a constant, elevated temperature.

Protocol: Determination of Racemization Barrier via HPLC

» Preparation: Obtain an enantiomerically pure or enriched sample of the binaphthalene
isomer. If starting with a racemate, perform chiral resolution.[11][12]

e Instrumentation Setup: Use a High-Performance Liquid Chromatography (HPLC) system
equipped with a suitable chiral stationary phase (e.g., polysaccharide-based columns)
capable of separating the two enantiomers. Develop an isocratic or gradient elution method
that provides baseline resolution.

o Sample Preparation: Dissolve a precise amount of the enantiomerically enriched sample in a
high-boiling, inert solvent (e.g., 1,2-dichlorobenzene).

o Kinetic Run:

o Place the sample vial in a thermostatically controlled heating block or oil bath set to the
desired temperature (e.g., 170 °C).[13]

o At regular time intervals (t), withdraw an aliquot of the solution, quench it by rapid cooling,
and dilute it for HPLC analysis.

o Inject the aliquot onto the chiral HPLC column and record the chromatogram.
o Data Analysis:

o For each time point, determine the peak areas for the (R)- and (S)-enantiomers to
calculate the enantiomeric excess (% ee).
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o Plot In(% ee) versus time (t). The slope of this line is equal to -k_rac, where k_rac is the
rate constant for racemization.

o Use the Eyring equation to calculate the Gibbs free energy of activation (AG%): AGt = -RT
*In(k_rac *h/ (k_B * T)) where R is the gas constant, T is the absolute temperature, h is
Planck's constant, and k_B is the Boltzmann constant.

B. Dynamic Nuclear Magnetic Resonance (DNMR) Spectroscopy

For isomers with lower rotational barriers that interconvert rapidly at or near room temperature,
DNMR is a powerful tool. As the temperature is raised, the separate NMR signals for the two
enantiomers (in a chiral environment) or diastereotopic protons broaden, coalesce into a single
broad peak, and then sharpen into an averaged signal. The coalescence temperature can be
used to calculate the interconversion rate and, subsequently, the rotational barrier.

Computational Chemistry Approaches

Computational modeling, particularly using Density Functional Theory (DFT), has become an
indispensable tool for predicting and understanding the rotational barriers in biaryl systems.[14]
[15]

Protocol: DFT Calculation of Rotational Barrier

o Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or
Spartan.

 Input Structure: Build the 3D structure of the binaphthalene isomer of interest.
e Ground State Optimization:

o Perform a full geometry optimization of the ground state (the stable, non-planar
atropisomer) to find its lowest energy conformation.

o A common and reliable level of theory for this purpose is B3LYP with a 6-31G(d,p) basis
set.[8]

o Perform a frequency calculation on the optimized structure to confirm it is a true minimum
(i.e., has no imaginary frequencies).
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e Transition State (TS) Search:

o The racemization process can occur through different pathways, typically a syn or anti
passage of the ortho-substituents. The anti pathway, which proceeds through a transition
state with Ci symmetry for unsubstituted binaphthyl, is often the preferred, lower-energy
route.[8][16]

o To find the transition state, perform a potential energy surface (PES) scan by
systematically rotating the C1-C1' dihedral angle. The point of maximum energy along this
path provides a good initial guess for the TS structure.

o Perform a transition state optimization using an algorithm like Berny (OPT = (TS,
CALCFC, NOEIGEN)).[17]

o A subsequent frequency calculation must be performed on the optimized TS structure. A
true transition state will have exactly one imaginary frequency, corresponding to the
rotation around the C-C bond.

e Barrier Calculation:

o The rotational barrier (AE) is the difference in electronic energy between the optimized
transition state and the optimized ground state.

o To obtain the more accurate Gibbs free energy of activation (AG1?), include zero-point
vibrational energy (ZPVE) and thermal corrections from the frequency calculations.

Section 3: Comparative Analysis of Binaphthalene
Stability

The thermodynamic stability of binaphthalene isomers is highly dependent on their substitution
pattern. The following table summarizes experimental and computational data for key
derivatives.
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. Rotational
Compound Substituents . Method Reference
Barrier (AGY)
_ DFT (B3LYP/6-
1,1'-Binaphthyl None ~23.0 kcal/mol [8]
31G(d.p))
Experimental /
BINOL 2,2'-OH ~35-40 kcal/mol [6][13]
DFT
Experimental
Oxa- Ti-extended
) 35.0 kcal/mol (Thermal [13]
Nanographene 1  BINOL-like o
Isomerization)
Biaryl 9 (H- Tri-ortho- 46.7 kJ/mol ]
) ) Experimental [10]
bonding) substituted (~11.2 kcal/mol)

Note: The stability can vary based on the specific conditions and computational methods
employed.

Section 4: Visualizing the Isomerization Pathway

The interconversion between binaphthalene enantiomers can be visualized as movement along
a potential energy surface. The stable enantiomers reside in energy wells, separated by the
energy barrier of the transition state.

Potential Energy Surface for Binaphthalene Racemization
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Caption: Energy profile for the racemization of a binaphthalene isomer.

Conclusion

The thermodynamic stability of binaphthalene isomers is a direct consequence of the steric
interactions that hinder rotation around the C1-C1' chiral axis. A profound understanding of
these principles, combined with robust experimental and computational tools, empowers
researchers to design and utilize these valuable molecules with precision. For drug
development professionals, controlling atropisomeric stability is crucial, as different, stable
isomers can exhibit drastically different pharmacological profiles.[3][7] As synthetic
methodologies and computational power continue to advance, the rational design of
binaphthalenes with tailored rotational barriers will undoubtedly unlock new opportunities in
chemistry and medicine.
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